(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
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Overview
Description
Salazinic acid is an aromatic ether.
Scientific Research Applications
Structural Analysis and Chemical Properties
- The study by Ravikumar et al. (2005) described a novel naphthoquinone, which is structurally similar to the compound , isolated from Stereospermum personatum. This compound exhibited unique structural features, including a bicyclic system where all three six-membered rings adopt a boat conformation, and two intermolecular C=O⋯H—C interactions that link the molecules into a chain (Ravikumar et al., 2005).
Application in Taste Modulation
- Mittermeier et al. (2018) discovered taste-modulating octadecadien-12-ynoic acids in golden chanterelles (Cantharellus cibarius). Although not the same compound, the study's focus on structurally complex acids and their sensory effects could hint at potential applications for the compound in flavor or fragrance chemistry (Mittermeier et al., 2018).
properties
Molecular Formula |
C18H12O10 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde |
InChI |
InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3/t18-/m0/s1 |
InChI Key |
QQTKVXCQLZIJPP-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)O[C@@H]4O)C=O)O |
SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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